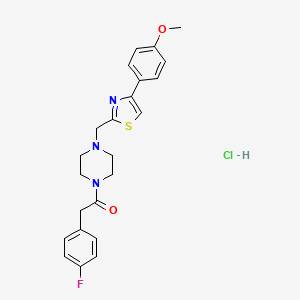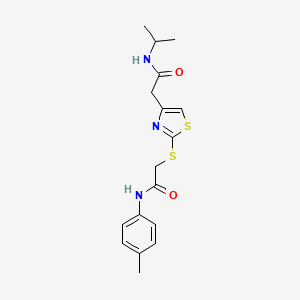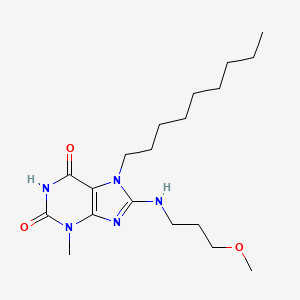![molecular formula C24H28N4OS B2969569 N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-90-5](/img/no-structure.png)
N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of compounds related to N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide have been explored in various studies. For instance, the preparation and structure of pyrrolo- and isoindoloquinazolinones involve reactions of aroylpropionic acids with certain aminocarboxamides to give saturated or partly saturated derivatives. These compounds retain their starting configurations and their structures, including ring annelations and the position of the aryl group, are established using NMR spectroscopy (Sohár, Csámpai, Szabó, & Stájer, 2004).
Antiproliferative Activities and Kinase Inhibitions
Compounds with structural similarities have shown significant antiproliferative activities and inhibitions of various kinases. For example, certain fused quinoline derivatives have been synthesized and tested against cancer cell lines, exhibiting high inhibitions with c-Met enzymatic activity, tyrosine kinases, and Pim-1 inhibitions (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022). This suggests potential applications in cancer therapy and the development of new anticancer agents.
Anticonvulsant Activity
Derivatives of 4-aminobenzamides, a category to which N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide could theoretically belong, have been evaluated for anticonvulsant effects. These compounds showed significant potency against seizures induced by electroshock and pentylenetetrazole in mice (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984). This indicates potential applications in the development of new treatments for epilepsy and other seizure-related disorders.
Antimicrobial and DNA Cleavage Activities
Compounds structurally related to N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide have demonstrated antimicrobial properties and DNA cleavage activities. A novel Schiff base ligand derived from thiazole and quinoline moiety and its metal complexes were characterized and showed in vitro antibacterial and antifungal activities. Additionally, they exhibited DNA cleavage activity, indicating their potential in antimicrobial therapy and as tools in molecular biology (Yernale & Bennikallu Hire Mathada, 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 4-methylbenzylamine with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde to form an intermediate, which is then reacted with cyclohexanecarboxylic acid to yield the final product.", "Starting Materials": [ "4-methylbenzylamine", "2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde", "cyclohexanecarboxylic acid", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzylamine (1.0 equiv) in diethyl ether and add sodium hydroxide (1.1 equiv).", "Step 2: Add 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add cyclohexanecarboxylic acid (1.1 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether.", "Step 5: Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to yield the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield the final product." ] } | |
CAS-Nummer |
689265-90-5 |
Produktname |
N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide |
Molekularformel |
C24H28N4OS |
Molekulargewicht |
420.58 |
IUPAC-Name |
N-[(4-methylphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4OS/c1-16-6-8-17(9-7-16)15-26-23(29)19-12-10-18(11-13-19)14-25-22-20-4-2-3-5-21(20)27-24(30)28-22/h2-9,18-19H,10-15H2,1H3,(H,26,29)(H2,25,27,28,30) |
InChI-Schlüssel |
YPFFKGCYPBUTRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



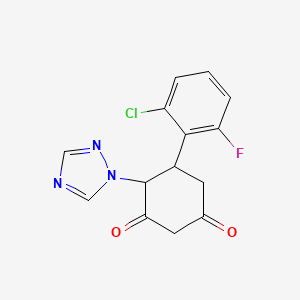



![2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B2969492.png)
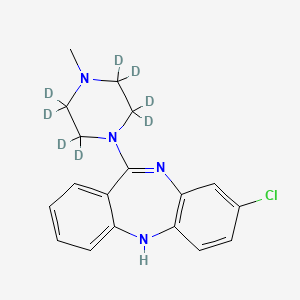

![1,6-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2969496.png)

![3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2969499.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2969501.png)
